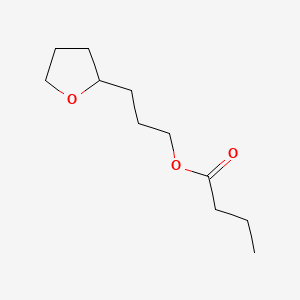
Butanoic acid, 3-(tetrahydro-2-furanyl)propyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Oxolan-2-yl)propyl butanoate is an ester compound with the molecular formula C10H18O3. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavoring agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxolan-2-yl)propyl butanoate typically involves the esterification reaction between butanoic acid and 3-(oxolan-2-yl)propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of 3-(oxolan-2-yl)propyl butanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester product .
化学反应分析
Types of Reactions
3-(Oxolan-2-yl)propyl butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and 3-(oxolan-2-yl)propanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Butanoic acid and 3-(oxolan-2-yl)propanol.
Reduction: 3-(oxolan-2-yl)propanol and butanol.
Transesterification: A new ester and alcohol, depending on the reacting alcohol.
科学研究应用
3-(Oxolan-2-yl)propyl butanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of 3-(oxolan-2-yl)propyl butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing butanoic acid and 3-(oxolan-2-yl)propanol. These metabolites can then interact with various cellular pathways, potentially exerting biological effects such as anti-inflammatory or antimicrobial activities .
相似化合物的比较
Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent and in flavorings.
Methyl butyrate: An ester with a fruity odor, used in perfumes and flavorings.
Isopropyl butanoate: Similar structure but with an isopropyl group instead of the oxolan-2-yl group.
Uniqueness
3-(Oxolan-2-yl)propyl butanoate is unique due to the presence of the oxolan-2-yl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity and interactions with biological systems, making it distinct from other esters .
属性
CAS 编号 |
63867-16-3 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC 名称 |
3-(oxolan-2-yl)propyl butanoate |
InChI |
InChI=1S/C11H20O3/c1-2-5-11(12)14-9-4-7-10-6-3-8-13-10/h10H,2-9H2,1H3 |
InChI 键 |
BAEVROZWRARQSZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)OCCCC1CCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


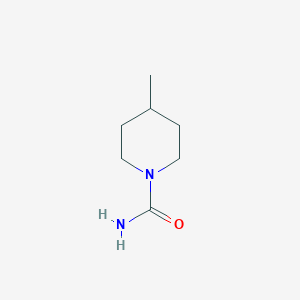
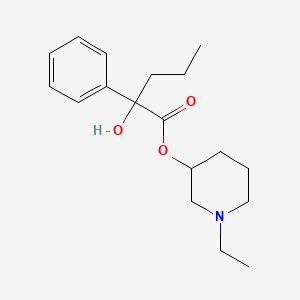
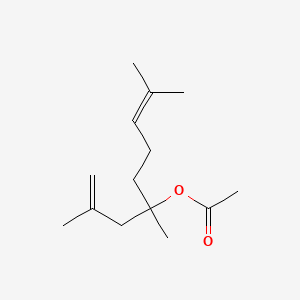
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
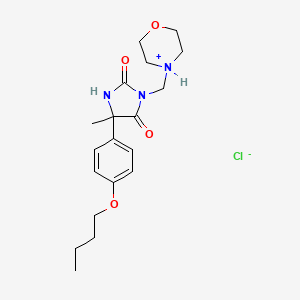
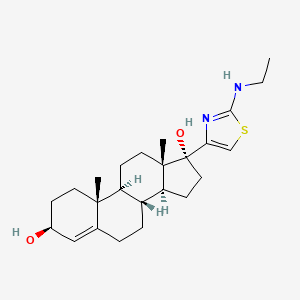
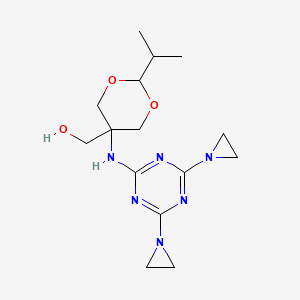
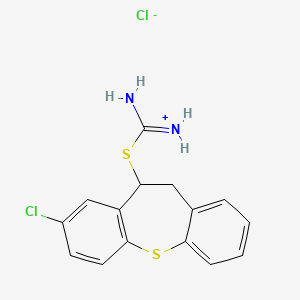
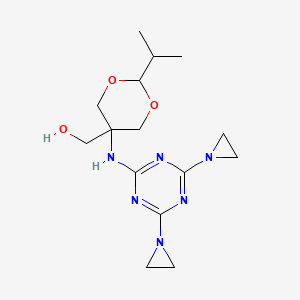
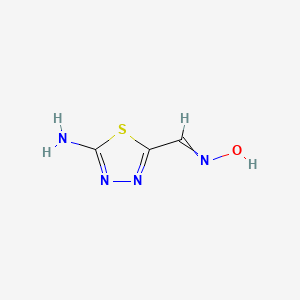
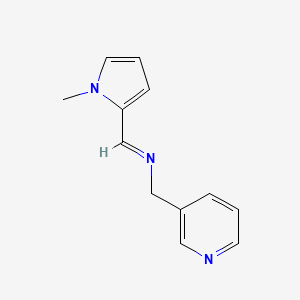
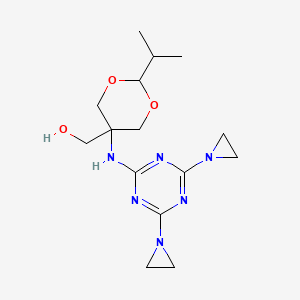
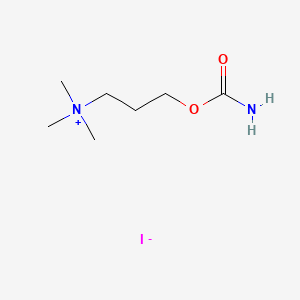
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
